molecular formula C7H6N4O B1439161 2-Amino-5-cyanopyridine-3-carboxamide CAS No. 89795-83-5

2-Amino-5-cyanopyridine-3-carboxamide

Cat. No. B1439161
CAS RN: 89795-83-5
M. Wt: 162.15 g/mol
InChI Key: PIQVBJMLBZOXNB-UHFFFAOYSA-N
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Description

2-Amino-5-cyanopyridine-3-carboxamide is an organic compound with the chemical formula C7H6N4O . It is also known as 2-amino-5-cyanonicotinamide .


Molecular Structure Analysis

The molecular weight of 2-Amino-5-cyanopyridine-3-carboxamide is 162.15 . The IUPAC name is 2-amino-5-cyanonicotinamide and the InChI key is PIQVBJMLBZOXNB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Amino-5-cyanopyridine-3-carboxamide is a solid compound .

Scientific Research Applications

Medicine: Antiviral and Antibacterial Agent Development

2-Amino-5-cyanopyridine-3-carboxamide has potential applications in the development of antiviral and antibacterial agents. Its structure can be utilized to synthesize derivatives that fit into the active sites of enzymes of pathogenic organisms, potentially inhibiting their activity .

Agriculture: Pesticide Synthesis

In agriculture, this compound could be used to synthesize new classes of pesticides. Its cyanopyridine moiety may interact with vital proteins in pests, leading to the development of effective pest control agents .

Material Science: Organic Semiconductor Synthesis

The compound’s molecular structure suggests it could be useful in the synthesis of organic semiconductors. Its conjugated system and nitrogen-containing rings make it a candidate for creating materials with desirable electronic properties for use in solar cells and light-emitting diodes .

Environmental Science: Pollutant Degradation

Research in environmental science could explore the use of 2-Amino-5-cyanopyridine-3-carboxamide in the degradation of pollutants. Its amide group might be reactive towards certain environmental toxins, aiding in their breakdown .

Analytical Chemistry: Chromatography

This compound could serve as a standard or a derivatization agent in chromatographic analysis due to its unique chemical properties. It might help in the detection and quantification of various substances in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 2-Amino-5-cyanopyridine-3-carboxamide could be used in enzyme inhibition studies. Its structure allows it to bind to active sites, which can help in understanding enzyme mechanisms and designing inhibitors .

Pharmaceuticals: Drug Design and Discovery

The pharmaceutical industry could use this compound as a building block in drug design and discovery. Its versatile structure makes it a valuable precursor in the synthesis of a wide range of pharmacologically active molecules .

Industrial Processes: Catalyst Development

Finally, in industrial processes, 2-Amino-5-cyanopyridine-3-carboxamide could be investigated for its potential as a catalyst or a component in catalytic systems, possibly enhancing the efficiency of chemical reactions .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

2-amino-5-cyanopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-2-4-1-5(7(10)12)6(9)11-3-4/h1,3H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQVBJMLBZOXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-cyanopyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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